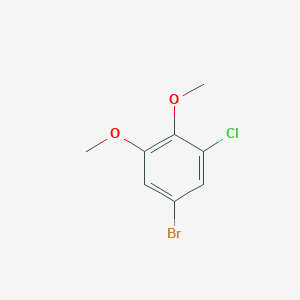

![molecular formula C18H13ClN4O2S2 B2509013 N-{3-[(3-氯苯基)氨基]喹喔啉-2-基}噻吩-2-磺酰胺 CAS No. 714284-14-7](/img/structure/B2509013.png)

N-{3-[(3-氯苯基)氨基]喹喔啉-2-基}噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

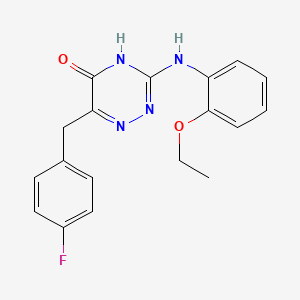

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a compound that belongs to a class of quinolinyl sulfonamides, which have been identified as potent inhibitors of methionine aminopeptidase (MetAP) and have shown potential as anticancer agents. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of cancer research .

Synthesis Analysis

The synthesis of related quinolinyl sulfonamides involves the reaction of appropriate amines with sulfonyl chlorides. For instance, compounds with a sulfonamide fragment have been synthesized by reacting diamines such as 3,4-diaminobenzophenone or 8-aminoquinoline with sulfonyl chlorides like 4-nitrobenzensulfonyl chloride . Similarly, N-(3-chloro-2-quinoxalyl)arylsulfonamides have been synthesized by reacting 2,3-dichloroquinoxaline with substituted arylsulfonamides . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinolinyl sulfonamides is characterized by the presence of a quinoline or quinoxaline moiety linked to a sulfonamide group. X-ray crystallography of related compounds has revealed that these inhibitors can form metal complexes at the active site of enzymes, such as MetAP, and are stabilized by hydrogen bonds and metal interactions . The presence of a thiophene moiety in the compound of interest would likely contribute to its binding affinity and specificity through additional interactions with the target protein.

Chemical Reactions Analysis

Quinolinyl sulfonamides can undergo various chemical reactions, including alkylation, which leads to the formation of N-methyl derivatives. They also exhibit the potential for nucleophilic substitution of the halogen atom when treated with O- and N-nucleophiles. The use of bifunctional nucleophiles can lead to the formation of condensed quinoxalines . These reactions could be explored to modify the compound of interest for improved biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinyl sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The IR spectra of related compounds indicate that they exist in the form of amide tautomers in the solid state . The presence of different functional groups, such as the chlorophenyl group and the thiophene ring, would affect the compound's overall properties, including its interaction with biological targets and its pharmacokinetic profile.

Relevant Case Studies

Several quinolinyl sulfonamides have been evaluated for their anticancer activity. For example, a series of thiophene derivatives with sulfonamide moieties showed cytotoxic activities against the human breast cancer cell line MCF7, with some compounds exhibiting higher activity than the positive control, doxorubicin . Another study demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells by activating pro-apoptotic genes and phosphorylation of p38 and ERK1/2 . These case studies highlight the therapeutic potential of quinolinyl sulfonamides, including the compound of interest, in cancer treatment.

科学研究应用

抗菌和抗真菌特性

研究表明,某些喹喔啉磺酰胺类化合物表现出显著的抗菌活性。例如,一项研究详细介绍了新型喹喔啉磺酰胺类化合物的绿色合成,证明了其对金黄色葡萄球菌属和埃希氏大肠菌具有有效的抗菌活性 (Alavi 等,2017)。这突出了此类化合物在解决细菌感染方面的潜力。此外,制备了带有喹唑啉-4(3H)酮的磺酰胺类化合物,并显示出显着的抗菌和抗真菌活性,表明具有广谱抗菌适用性 (Patel 等,2010)。

抗癌活性

喹喔啉磺酰胺类化合物也因其抗癌特性而受到研究。一项研究合成了新的磺酰胺衍生物,并测试了它们对癌细胞的促凋亡作用,揭示了由 p38/ERK 磷酸化介导的凋亡基因的激活 (Cumaoğlu 等,2015)。另一项研究工作导致了具有磺酰胺、异恶唑、苯并噻唑、喹啉和蒽部分的新型噻吩衍生物的产生,由于它们对人乳腺癌细胞系具有显着的细胞毒活性,因此显示出作为抗癌剂的潜力 (Ghorab 等,2014)。

理论和计算研究

除了实验研究外,还对类似化合物进行了理论研究。例如,关于 (3-(2-氯苯基)-5-甲苯磺酰基-1,3,3a,4,5,9b-六氢异恶唑并[4,3-c]喹啉-3a-基)甲胺,一种具有结构相似性的化合物,的研究讨论了合成、晶体结构和理论研究,包括作为潜在癌症抑制剂的非线性光学特性和分子对接 (Kamaraj 等,2021)。

金属配合物和酶抑制

喹啉磺酰胺类的金属配合物已被确定为有效的蛋氨酸氨肽酶抑制剂,突出了金属离子在增强这些化合物的生物活性中的作用 (Huang 等,2006)。这表明它们在开发新的治疗剂中的效用。

未来方向

作用机制

Target of Action

Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to influence various biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have various biological activities .

属性

IUPAC Name |

N-[3-(3-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXICSFTOORGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)